molecular formula C16H20N2O B7469460 4-cyano-N-cyclohexyl-N-ethylbenzamide

4-cyano-N-cyclohexyl-N-ethylbenzamide

Katalognummer B7469460
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: CQVFKIOUIONOIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyano-N-cyclohexyl-N-ethylbenzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by scientists at the University of Queensland in Australia. CX-5461 has been shown to have potential therapeutic benefits in various types of cancer, including breast, ovarian, and hematological malignancies.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be effective against various types of cancer, including breast, ovarian, and hematological malignancies. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Wirkmechanismus

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with minimal effects on RNA polymerase II and III.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In cancer cells, CX-5461 inhibits ribosomal RNA synthesis, which leads to the inhibition of cancer cell growth and proliferation. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising therapeutic agent for cancer treatment. In addition, CX-5461 has been shown to enhance the effectiveness of other cancer treatments, which could lead to improved outcomes for cancer patients. However, there are also limitations to the use of CX-5461 in lab experiments. CX-5461 is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, CX-5461 has been shown to have off-target effects, which could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research and development of CX-5461. One direction is to further investigate the mechanism of action of CX-5461 and its effects on cancer cells. Another direction is to explore the potential of CX-5461 in combination with other cancer treatments, such as immunotherapy. In addition, there is a need to develop more selective and potent inhibitors of RNA polymerase I transcription that could be used in cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CX-5461 in cancer patients.

Synthesemethoden

The synthesis of CX-5461 involves a series of chemical reactions, including the condensation of 4-cyanobenzaldehyde with cyclohexylamine to form a Schiff base intermediate. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate to form the final product, CX-5461. The synthesis of CX-5461 is a multi-step process that requires expertise in synthetic chemistry.

Eigenschaften

IUPAC Name

4-cyano-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18(15-6-4-3-5-7-15)16(19)14-10-8-13(12-17)9-11-14/h8-11,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFKIOUIONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.